molecular formula C12H8FN3O2 B2356422 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1226430-81-4

2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No. B2356422
CAS RN: 1226430-81-4
M. Wt: 245.213
InChI Key: LPTLDFAAOANALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazine ring, followed by the introduction of the carbonyl, fluorophenyl, and acetonitrile groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring, carbonyl groups, fluorophenyl group, and acetonitrile group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its various functional groups. The carbonyl groups might be involved in reactions with nucleophiles, the pyrazine ring might undergo reactions at the nitrogen atoms, and the acetonitrile group could potentially be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and acetonitrile groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antioxidant Activity

  • This compound has been utilized in the synthesis of various derivatives with promising antioxidant activities. For instance, El Nezhawy et al. (2009) synthesized 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which demonstrated significant antioxidant potential (El Nezhawy et al., 2009). Similarly, El‐Mekabaty (2015) employed a similar compound in the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, with some showing antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Applications in Medicinal Chemistry

  • Compounds derived from this chemical have been explored for their potential in medicinal chemistry. For instance, Elewa et al. (2021) synthesized compounds with significant antibacterial and antitumor activities (Elewa et al., 2021). Brahmachari et al. (2015) conducted a study on a fluorinated α-aminonitrile compound derived from this chemical, showing its potential docking into the indoleamine 2,3-dioxygenase enzyme (Brahmachari et al., 2015).

Advanced Synthetic Chemistry Applications

  • In the field of synthetic chemistry, Ali et al. (2016) utilized this compound for the synthesis of new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives (Ali et al., 2016). Gein et al. (2019) also developed novel compounds through a three-component reaction involving this compound (Gein et al., 2019).

Chemiluminescence and Electrochemical Applications

  • This compound has been employed in studies exploring chemiluminescence and electrochemical properties. Matsumoto et al. (2005) synthesized bicyclic dioxetanes using derivatives of this compound, investigating their base-induced decomposition in various mediums (Matsumoto et al., 2005). Wei et al. (2006) studied the electrochemical copolymerization of derivatives of this compound, assessing their structural and morphological characteristics (Wei et al., 2006).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions necessary when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action if it’s intended to be a drug .

properties

IUPAC Name

2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTLDFAAOANALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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